N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

Lipophilicity Drug-likeness Membrane permeability

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline (CAS 298217-92-2) is a dual-halogenated benzotriazole–aniline conjugate with molecular formula C₁₃H₁₀BrFN₄ and molecular weight 321.15 g·mol⁻¹. The compound features a 1H-1,2,3-benzotriazole moiety linked via a methylene bridge (–CH₂–) to a 4-bromo-2-fluoroaniline fragment, yielding a single hydrogen-bond donor, four hydrogen-bond acceptors, a topological polar surface area (TPSA) of 42.7 Ų, and a computed XLogP3-AA of 3.6.

Molecular Formula C13H10BrFN4
Molecular Weight 321.153
CAS No. 298217-92-2
Cat. No. B2628714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline
CAS298217-92-2
Molecular FormulaC13H10BrFN4
Molecular Weight321.153
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C13H10BrFN4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
InChIKeyAKXOKDIILNZEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline (CAS 298217-92-2): Procurement-Relevant Physicochemical and Structural Baseline


N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline (CAS 298217-92-2) is a dual-halogenated benzotriazole–aniline conjugate with molecular formula C₁₃H₁₀BrFN₄ and molecular weight 321.15 g·mol⁻¹ [1]. The compound features a 1H-1,2,3-benzotriazole moiety linked via a methylene bridge (–CH₂–) to a 4-bromo-2-fluoroaniline fragment, yielding a single hydrogen-bond donor, four hydrogen-bond acceptors, a topological polar surface area (TPSA) of 42.7 Ų, and a computed XLogP3-AA of 3.6 [1]. Commercially, it is typically supplied at ≥95% purity for research use only, with recommended long-term storage in a cool, dry environment . The simultaneous presence of a bromine atom (enabling cross-coupling chemistry) and a fluorine atom (modulating electronic properties and metabolic stability) distinguishes this member of the N-(benzotriazol-1-ylmethyl)aniline family from its mono-halogenated or non-halogenated counterparts.

Why N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline Cannot Be Interchanged with In-Class Benzotriazole–Aniline Analogs


Within the N-(benzotriazol-1-ylmethyl)aniline chemical series, seemingly minor alterations in halogen identity, position, or count produce substantial shifts in lipophilicity (ΔLogP ≥ 0.3–0.8), thermal stability (ΔBP up to ~45 °C), and synthetic reactivity that preclude simple drop-in substitution [1]. The 4-bromo-2-fluoro substitution pattern on the target compound imparts a unique combination of a heavy halogen suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) and a metabolically resilient fluorine atom that simultaneously tunes the aniline ring electronics, a dual-functionalization strategy validated across medicinal chemistry campaigns targeting kinase inhibition and antimicrobial activity [2][3]. Structure–activity relationship (SAR) studies on halogenated benzotriazoles demonstrate that even mono- vs. di-halogenation status and halogen regiochemistry profoundly alter inhibitory potency against clinically relevant targets such as human protein kinase CK2α, with IC₅₀ values spanning orders of magnitude depending on the exact halogen substitution pattern [2]. Consequently, procurement of a close analog lacking either the bromine or fluorine substituent risks not only divergent physicochemical behavior but also fundamentally different biological activity profiles.

Quantitative Differentiation Evidence for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline vs. Closest Analogs


Lipophilicity Advantage: XLogP3 / LogP Comparison vs. 2,4-Difluoro and 4-Bromo Analogs

The target compound exhibits the highest computed lipophilicity among close N-(benzotriazol-1-ylmethyl)aniline analogs. Its XLogP3-AA of 3.6 (PubChem) and experimentally comparable LogP of 3.43 (Chemsrc) exceed those of the 2,4-difluoro analog (LogP = 2.76) and the 4-bromo analog (LogP = 3.26–3.58) [1][2][3]. This elevated LogP, driven by the synergistic hydrophobicity of bromine plus the inductive effect of ortho-fluorine, is predicted to enhance passive membrane permeability and protein binding relative to less lipophilic congeners.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Handle Uniqueness: Dual Bromine (Cross-Coupling) + Fluorine (Electronic Tuning) vs. Mono-Halogenated Analogs

Among the N-(benzotriazol-1-ylmethyl)aniline sub-series, the target compound is the only commercially cataloged member that simultaneously bears a bromine atom at the 4-position of the aniline ring (enabling Suzuki–Miyaura, Buchwald–Hartwig, and other Pd-catalyzed cross-coupling reactions) and a fluorine atom at the 2-position (modulating ring electronics, metabolic oxidative stability, and LogP) [1]. The 4-bromo analog (CAS 144583-00-6) lacks fluorine and thus cannot exploit fluorine-mediated electronic tuning; the 2,4-difluoro analog (CAS 298217-80-8) lacks bromine and cannot serve as a cross-coupling electrophile; the 4-chloro analog (CAS 62001-32-5) provides a less reactive C–Cl bond for cross-coupling. The parent 4-bromo-2-fluoroaniline fragment is an established versatile building block for synthesizing kinase inhibitors and antimicrobial agents via sequential functionalization .

Cross-coupling Suzuki–Miyaura Medicinal chemistry building block

Thermal Stability Differentiation: Boiling Point vs. 2,4-Difluoro Analog

The predicted boiling point of the target compound (482.3 ± 45.0 °C at 760 mmHg) is approximately 45 °C higher than that of the 2,4-difluoro analog (437.3 ± 45.0 °C) and comparable to that of the 4-bromo analog [1][2]. This elevated boiling point, attributable to the higher molecular weight and stronger intermolecular forces conferred by the bromine substituent, may be relevant for reactions conducted at elevated temperatures or for purification by distillation under reduced pressure.

Thermal stability High-temperature synthesis Process chemistry

Benzotriazole Halogenation SAR: Class-Level Evidence That Bromo–Fluoro Substitution Modulates Kinase Inhibitory Activity

Although the target compound has not been directly tested against comparators in a published head-to-head kinase assay, extensive SAR data on halogenated 1H-benzotriazoles establish that halogen identity, count, and regiochemistry are dominant determinants of inhibitory potency against human protein kinase CK2α. Wąsik et al. (2010) demonstrated that 5-substituted 4,6,7-tribromobenzotriazoles (Br₃Bt) retain inhibitory activity comparable to tetrabromobenzotriazole (TBBt), whereas the corresponding 5-substituted non-brominated benzotriazoles (Bt) are only weakly active or inactive [1]. Furthermore, Marzec et al. (2026) showed that introducing fluorine into brominated benzotriazole scaffolds alters both inhibitory activity and ADME parameters (including thermodynamic binding signatures), with the 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF) identified as a promising lead [2]. These class-level SAR principles support the inference that the unique Br/F halogen pairing in the target compound's aniline ring is expected to yield quantitatively distinct biological activity compared to analogs bearing only Br or only F.

Protein kinase CK2 Halogen bonding Structure–activity relationship

Molecular Weight and Chromatographic Behavior: Distinct MS and HPLC Profile vs. Lighter Analogs

With a molecular weight of 321.15 g·mol⁻¹ and an exact monoisotopic mass of 320.00729 Da, the target compound is the heaviest member among the commonly cataloged N-(benzotriazol-1-ylmethyl)aniline analogs, exceeding the 4-chloro analog (258.71), the 2,4-difluoro analog (260.24), and the 4-bromo analog (303.16) [1]. The distinctive isotopic pattern arising from bromine (⁷⁹Br:⁸¹Br ≈ 1:1) combined with the exact mass increment from fluorine provides a unique MS fingerprint that facilitates unambiguous identity confirmation in reaction monitoring and purity assessment, reducing the risk of misidentification when multiple analogs are present in a laboratory inventory.

Mass spectrometry HPLC retention Analytical quality control

Optimal Procurement and Research Application Scenarios for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline (CAS 298217-92-2)


Medicinal Chemistry Library Synthesis Requiring Sequential Dual-Halogen Derivatization

When a synthetic campaign demands a benzotriazole–aniline scaffold that can undergo Pd-catalyzed cross-coupling at the bromine position (e.g., Suzuki–Miyaura with aryl/heteroaryl boronic acids) while retaining a metabolically stable fluorine substituent for electronic tuning, this compound is the only cataloged option. The 4-bromo analog lacks fluorine and cannot modulate ring electronics post-coupling; the 2,4-difluoro analog lacks a cross-coupling handle entirely [1]. Medicinal chemists constructing kinase-focused libraries, particularly those targeting CK2 or NIMA-related kinases, benefit from the dual-halogen architecture validated by class-level SAR showing that halogen patterns are dominant determinants of inhibitory potency [2][3].

Lipophilicity-Driven Lead Optimization Programs

For programs where increasing LogP is a design goal—e.g., to enhance blood–brain barrier penetration or improve hydrophobic pocket occupancy—this compound offers an intrinsic LogP advantage of ~0.7–0.8 units over the 2,4-difluoro analog and ~0.2 units over the 4-chloro analog [1]. This pre-existing lipophilicity may reduce the number of synthetic iterations needed to reach a target LogP range, conserving medicinal chemistry resources [4].

Analytical Method Development and Reference Standard Procurement

The compound's distinct molecular weight (321.15 Da), characteristic bromine isotopic signature, and unique chromatographic retention (driven by LogP = 3.43–3.6) make it valuable as a reference standard for developing HPLC and LC-MS methods that must resolve multiple N-(benzotriazol-1-ylmethyl)aniline analogs in a single run [1]. Its mass separation of ≥18 Da from all close analogs ensures baseline resolution in MS detection [4].

High-Temperature Synthetic Protocol Development

When reaction conditions require sustained heating above 400 °C (e.g., solvent-free melt reactions or high-boiling solvent systems), the target compound's predicted boiling point of ~482 °C provides a ~45 °C wider thermal operating window compared to the 2,4-difluoro analog (BP ~437 °C), potentially reducing decomposition losses during high-temperature transformations [4][5].

Quote Request

Request a Quote for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.